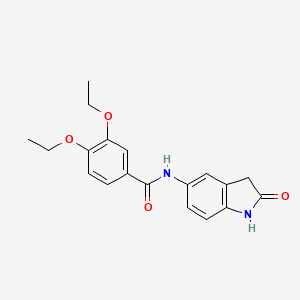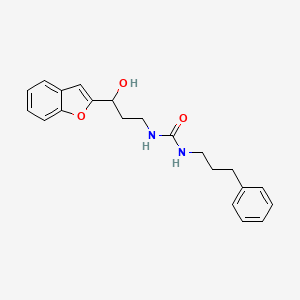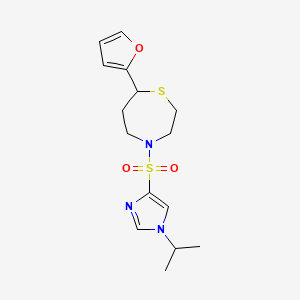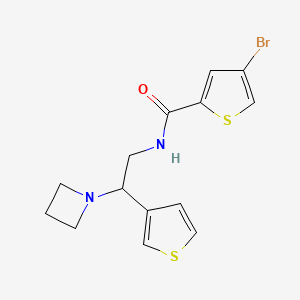![molecular formula C11H10BrNO2S B2868342 (2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid CAS No. 1214867-67-0](/img/structure/B2868342.png)
(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Evaluation
Research on thiazolidine derivatives, closely related to (2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid, has demonstrated significant antimicrobial activity. Specifically, derivatives of 4-thiazolidinone have been synthesized and evaluated for their in vitro antimicrobial efficacy against various Gram-negative and Gram-positive bacteria, as well as fungal strains. These studies found that the synthesized compounds exhibit considerable biological activity against the tested microorganisms, highlighting the potential of thiazolidine derivatives in developing new antimicrobial agents (Deep et al., 2014).
Prodrug Applications for L-cysteine
Thiazolidine-4-carboxylic acids, including structures similar to the compound , have been explored for their protective effects against acetaminophen-induced hepatotoxicity in mice, suggesting their potential as prodrugs of L-cysteine. These compounds release L-cysteine in vivo, providing a protective effect based on their ability to undergo nonenzymatic ring opening, followed by solvolysis. This property could be beneficial for developing therapeutic agents targeting oxidative stress-related pathologies (Nagasawa et al., 1984).
Potential in Cancer Therapy
The compound has been implicated in studies for its potential value in cancer therapy, specifically through the mechanism of inducing reverse transformation of tumor cells into normal cells. Although further research is necessary to fully understand its efficacy and mechanism of action, preliminary studies provide a promising outlook for its application in treating various types of cancer (Brugarolas & Gosálvez, 1980).
Antioxidant Properties
Thiazolidine derivatives have demonstrated antioxidant properties, which are crucial for mitigating oxidative stress, a contributing factor to numerous chronic diseases. The ability of these compounds to act as antioxidants adds another layer of therapeutic potential, especially in the context of diseases where oxidative stress plays a significant role in pathogenesis (Alexiou & Demopoulos, 2010).
Synthesis and Chemical Characterization
There is significant interest in the synthesis and chemical characterization of thiazolidine-based compounds due to their potential applications in medicinal chemistry. Studies have focused on developing methods for synthesizing these compounds efficiently and characterizing their chemical properties to better understand their reactivity and potential uses in various therapeutic areas (Patek, Drake, & Lebl, 1995).
特性
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-5,9,13H,6H2,(H,14,15)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYVWJRJNWGNFM-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC2=CC=C(C=C2)Br)S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N/C(=C/C2=CC=C(C=C2)Br)/S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868259.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2868262.png)

![2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868265.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2868266.png)

![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)
![4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B2868274.png)

![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)
![Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B2868277.png)
![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)
